molecular formula C10H9F3O2 B1301981 Methyl 2-(3-(trifluoromethyl)phenyl)acetate CAS No. 62451-84-7

Methyl 2-(3-(trifluoromethyl)phenyl)acetate

Cat. No. B1301981
CAS RN: 62451-84-7
M. Wt: 218.17 g/mol
InChI Key: GMEBDKGPPKAPEM-UHFFFAOYSA-N
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Description

Methyl 2-(3-(trifluoromethyl)phenyl)acetate is a chemical compound that is part of a broader class of organic molecules that contain a trifluoromethyl group attached to a phenyl ring. This structural motif is of significant interest due to its potential applications in medicinal chemistry and material science due to the unique properties imparted by the trifluoromethyl group.

Synthesis Analysis

The synthesis of compounds related to methyl 2-(3-(trifluoromethyl)phenyl)acetate can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones, which share a similar trifluoromethylphenyl motif, was achieved through Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, followed by deprotection of the reaction products with sulfuric acid .

Molecular Structure Analysis

The molecular structure of compounds within this family is often characterized using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-VIS), and nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions. For example, the crystal structure of a related compound, (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate, was elucidated using X-ray crystallography, revealing that molecules interact via C—H···O hydrogen bonds to form a dimer .

Chemical Reactions Analysis

The reactivity of methyl 2-(3-(trifluoromethyl)phenyl)acetate and its derivatives can be influenced by the presence of the trifluoromethyl group. This group can affect the electron density of the phenyl ring, potentially leading to unique reactivity patterns. For instance, the electrochemical fluorination of methyl(phenylthio)acetate, a compound with a similar acetate moiety, was studied using tetrabutylammonium fluoride (TBAF), demonstrating the influence of various parameters on the fluorination efficiency .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 2-(3-(trifluoromethyl)phenyl)acetate derivatives are often determined through experimental and theoretical studies. Density functional theory (DFT) calculations can predict local and global chemical activities, molecular properties, and non-linear optical behaviors. Such studies provide insights into the electrophilic and nucleophilic nature of these compounds, as well as their hardness, softness, and polarizability .

Scientific Research Applications

  • Scientific Field : Organic Chemistry

    • Application : This compound is used as a reagent in organic synthesis .
    • Method of Application : It’s typically used in a laboratory setting, following standard protocols for organic synthesis .
    • Results or Outcomes : The specific results or outcomes would depend on the particular reaction or synthesis it’s being used in .
  • Scientific Field : Agrochemical and Pharmaceutical Industries

    • Application : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from compounds like “Methyl 2-(3-(trifluoromethyl)phenyl)acetate”, are used in the agrochemical and pharmaceutical industries .
    • Method of Application : These derivatives are synthesized and then used in various products. For example, Fluazifop-butyl, a TFMP derivative, was introduced to the agrochemical market .
    • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Scientific Field : Synthesis of Heterocyclic Derivatives

    • Application : This compound can be used in the synthesis of various NH-heterocyclic derivatives, such as azetidine, pyrrolidine, piperidine, and morpholine-saturated heterocycles .
    • Method of Application : The specific methods of synthesis would depend on the particular heterocyclic derivative being synthesized .
    • Results or Outcomes : The outcomes would be the successful synthesis of the desired heterocyclic derivative .
  • Scientific Field : Neurodegenerative Disorders Research

    • Application : Methyl 2-(3-(trifluoromethyl)phenyl)acetate can be used in the synthesis of methylguanidine derivatives, which are prospective PET radioligands for the open channel of the NMDA receptor. This is linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .
    • Method of Application : The compound is used as a reactant in the synthesis of these derivatives .
    • Results or Outcomes : The outcomes would be the successful synthesis of the methylguanidine derivatives, which can then be used in research related to neurodegenerative disorders .
  • Scientific Field : Pharmaceutical Industry

    • Application : Ubrogepant, a medicament used for acute migraine with or without visual disturbances, can be synthesized from compounds like "Methyl 2-(3-(trifluoromethyl)phenyl)acetate" .
    • Method of Application : The compound is used in the synthesis of Ubrogepant .
    • Results or Outcomes : The outcome is the successful synthesis of Ubrogepant, which is then used in the treatment of acute migraines .
  • Scientific Field : Synthesis of Trifluoromethylpyridines

    • Application : Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from compounds like “Methyl 2-(3-(trifluoromethyl)phenyl)acetate”, are used in the agrochemical and pharmaceutical industries .
    • Method of Application : These derivatives are synthesized and then used in various products .
    • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Scientific Field : Pesticide Production

    • Application : “Methyl 2-(3-(trifluoromethyl)phenyl)acetate” can be used in the synthesis of Trifloxystrobin, a compound used as a pest control agent .
    • Method of Application : The compound is used as a reactant in the synthesis of Trifloxystrobin .
    • Results or Outcomes : The outcome is the successful synthesis of Trifloxystrobin, which is then used in the production of pesticides .

Safety And Hazards

“Methyl 2-(3-(trifluoromethyl)phenyl)acetate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2-[3-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-15-9(14)6-7-3-2-4-8(5-7)10(11,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEBDKGPPKAPEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370385
Record name Methyl [3-(trifluoromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-(trifluoromethyl)phenyl)acetate

CAS RN

62451-84-7
Record name Methyl [3-(trifluoromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62451-84-7
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Synthesis routes and methods I

Procedure details

Into a solution of 3-trifluoromethylphenylacetic acid (20.0 g. 98 mmol) in MeOH (100 mL), cooled in an ice-water bath, was bubbled HCl (g) for 15 min. The mixture was allowed to warm to room temperature and was then concentrated in vacuo to furnish a clear, yellow-green liquid which was diluted with EtOAc (0.25L) and washed with saturated aqueous NaHCO3 (2×0.25L), brine (0.25L), and dried (Na2SO4). Concentration in vacuo provided the crude ester which was purified by chromatography on a column of silica gel(230-400 mesh, 600 g, 70 mm o.d., ethyl acetate-hexanes 10:90, 400 mL fractions) using the flash technique. Fractions 6-9 provided 19.08 g (89%) of methyl-3-trifluoromethylphenylacetate as a clear colorless liquid.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A 3.36 g. portion of flaked sodium hydroxide was slurried in 33 ml. of methanol and 1 ml. of water, and the mixture was warmed to dissolve most of the base. It was then cooled to ambient temperature and to it was added over 2-3 minutes 4 g. of 1,1,1-trichloro-2-(3-trifluoromethylphenyl)ethane. The mixture was then stirred under reflux at 70° for 4 hours, and was then cooled to 5°. To it was added about 3 ml. of concentrated sulfuric acid. A little more methanol was added to increase the fluidity of the mixture, and the mixture was stirred under reflux again for 45 minutes more. It was then cooled to ambient temperature, and diluted with about 60 ml. of water. A 35 ml. portion of dichloromethane was added, the layers were separated, and the aqueous layer was extracted with three 25 ml. portions of dichloromethane. All of the organics were combined and washed twice with 15 ml. portions of water, dried over sodium sulfate and concentrated to dryness under vacuum to obtain 2.75 g. of product, found to be 80% pure by vapor phase chromatography.
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Synthesis routes and methods IV

Procedure details

Fifty ml. of methanol, 4.9 g. of sodium hydroxide and 6.0 g. of 1,1,1-trichloro-2-(3-trifluoromethylphenyl)ethane were combined, and stirred under reflux for 6 hours. The mixture was cooled overnight, and was then made acid with 2.5 ml. of concentrated sulfuric acid. It was stirred under reflux for 1 hour more, cooled and filtered. The solids were washed with 100 ml. of methanol. Thirty ml. of water was added to the filtrate, and the aqueous layer was separated and washed 3 times with 20 ml. portions of dichloromethane. All of the organics were combined, and washed with two 15 ml. portions each of water and saturated sodium chloride. The organics were then dried over sodium sulfate and evaporated under vacuum to obtain 4.6 g. of an oil, which was found to contain 94% of the desired product by vapor phase chromatography.
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Yield
94%

Synthesis routes and methods V

Procedure details

Seventy ml. of methanol was combined with 10.7 g. of 86% pure potassium hydroxide and the mixture was stirred for 0.5 hour. To it was added 8.0 g. of 1,1,1-trichloro-2-(3-trifluoromethylphenyl)ethane over 3-4 minutes. The mixture was heated and stirred under reflux at 68° for 4.75 hours, cooled to 10° and made acid with 8 ml. of concentrated sulfuric acid. The mixture was then stirred under reflux for 45 minutes more, and cooled to ambient temperature overnight. To it was then added 100 ml. of water and 50 ml. of dichloromethane. The aqueous layer was extracted with two 40 ml. portions of dichloromethane, and the organics were combined, dried over sodium sulfate and concentrated under vacuum to obtain 5.7 g. of brown oil, found to be 96.6% pure product by vapor phase chromatography. The product was further purified by distillation at 70°-73° under 1.3 torr to obtain 4.89 g. of more highly purified product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(3-(trifluoromethyl)phenyl)acetate
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Methyl 2-(3-(trifluoromethyl)phenyl)acetate

Citations

For This Compound
7
Citations
A Edwards, M Rubin - Tetrahedron, 2015 - Elsevier
A new synthetic protocol for the preparation of 3-aryl-3-methoxycarbonyl cyclopropenes with an unsubstituted double bond has been developed that allowed for expanded substrate …
Number of citations: 17 www.sciencedirect.com
M Hutchby, M Hutchby - Novel Synthetic Chemistry of Ureas and Amides, 2013 - Springer
For rapid screening of conditions and substrates, reactions were frequently carried out using a Radley’s 12 port reaction carousel with reduced volume tubes. However results were …
Number of citations: 2 link.springer.com
J Zhang, W Hao, BS Zhorov, K Dong… - Journal of agricultural …, 2019 - ACS Publications
Indoxacarb, a commercialized oxadiazine insecticide, nearly irreversibly blocks open/inactivated, but not resting sodium channels. The structure–activity relationships showed that the …
Number of citations: 10 pubs.acs.org
A Edwards - 2018 - kuscholarworks.ku.edu
This thesis concerns strain-release driven stereoselective addition reactions to cyclopropenes leading to the synthesis of medium-sized 8-membered 1,5-dioxocane ring structures, …
Number of citations: 0 kuscholarworks.ku.edu
RP Karuvalam, KR Haridas, SK Nayak… - European journal of …, 2012 - Elsevier
A series of (2-aminothiazol-4-yl)methylester (5a–t) derivatives were synthesized in good yields and characterized by 1 H NMR, 13 C NMR, mass spectral and elemental analyses. The …
Number of citations: 73 www.sciencedirect.com
Y Asawa, A Yoshimori, J Bajorath, H Nakamura - Scientific Reports, 2020 - nature.com
A matrix metalloproteinase 1 (MMP-1) inhibitor activity cliff was predicted using the SAR Matrix method. Compound 4 was predicted as a highly potent activity cliff partner and found to …
Number of citations: 9 www.nature.com
M Durandetti, C Gosmini, J Perichon - Tetrahedron, 2007 - Elsevier
Coupling reactions of α-chloroesters with aryl halides (α-arylation) or carbonyl compounds (Reformatsky) using nickel catalyst allow, under mild conditions, the preparation of various …
Number of citations: 114 www.sciencedirect.com

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